molecular formula C11H15Cl2NO B13525937 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol

1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol

Cat. No.: B13525937
M. Wt: 248.15 g/mol
InChI Key: IBMMWTRZWKRPDQ-UHFFFAOYSA-N
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Description

1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is an organic compound characterized by the presence of a dichlorobenzyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps typically include distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the dichlorobenzyl group, typically using hydrogenation with a palladium catalyst.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Acyl chlorides or alkyl halides in the presence of a base

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of simpler amines or alcohols

    Substitution: Formation of amides or secondary amines

Scientific Research Applications

1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with biological targets such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-((2,4-Dichlorobenzyl)amino)-2-methylpropan-2-ol
  • 1-((2,3-Dichlorophenyl)amino)-2-methylpropan-2-ol

Comparison:

  • Structural Differences: The position of the chlorine atoms on the benzyl ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

IBMMWTRZWKRPDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C(=CC=C1)Cl)Cl)O

Origin of Product

United States

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